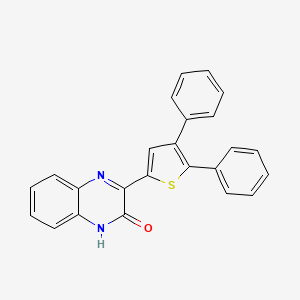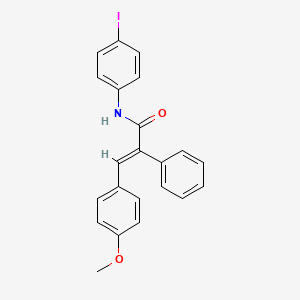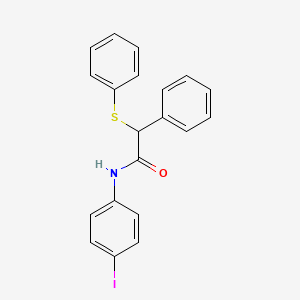![molecular formula C23H25NO4 B4942048 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline, also known as LY294002, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized by researchers at Eli Lilly and Company in the 1990s and has since become a valuable tool for studying various cellular processes.
作用機序
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline inhibits PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, including Akt and mTOR, which are involved in various cellular processes. This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PI3K, this compound has been shown to inhibit other kinases, including DNA-PK, mTOR, and CK2. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response. This compound has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This compound has also been shown to modulate glucose metabolism and insulin signaling, making it a potential therapeutic agent for diabetes treatment.
実験室実験の利点と制限
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline has several advantages as a tool for studying cellular processes. It is a potent and selective inhibitor of PI3K, making it a valuable tool for studying the role of PI3K in various cellular processes. This compound is also cell-permeable, making it easy to administer to cells in culture. However, this compound has some limitations as well. It is a small molecule inhibitor that can have off-target effects on other kinases. This compound can also be toxic to cells at high concentrations, making it important to use appropriate dosages in experiments.
将来の方向性
There are several future directions for research on 8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline. One area of research is the development of more potent and selective inhibitors of PI3K. Another area of research is the identification of new targets for this compound, which could lead to the development of new therapeutic agents for various diseases. Additionally, the use of this compound in combination with other drugs could lead to synergistic effects and improved therapeutic outcomes.
合成法
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline is synthesized through a multistep process that involves the reaction of 2-methoxy-4-(prop-1-en-1-yl)phenol with ethylene oxide, followed by reaction with 8-aminoquinoline. The resulting intermediate is then reacted with ethylene oxide again to yield this compound. The synthesis method has been optimized over the years, and several variations have been reported in the literature.
科学的研究の応用
8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is a key enzyme involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. This compound has been shown to inhibit the activity of all class I PI3K isoforms, making it a valuable tool for studying the role of PI3K in various cellular processes.
特性
IUPAC Name |
8-[2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-3-6-18-10-11-20(22(17-18)25-2)27-15-13-26-14-16-28-21-9-4-7-19-8-5-12-24-23(19)21/h3-12,17H,13-16H2,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUMOMVZXNVWPT-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4941983.png)

![methyl 5-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4941989.png)

![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![((2S)-1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4942036.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-fluorobenzamide](/img/structure/B4942061.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)